Product packaging for N-Methylimidazo[1,2-A]pyrazin-8-amine(Cat. No.:CAS No. 117718-89-5)

N-Methylimidazo[1,2-A]pyrazin-8-amine

Cat. No.: B054525
CAS No.: 117718-89-5
M. Wt: 148.17 g/mol
InChI Key: KHEBQHMBQSIODT-UHFFFAOYSA-N
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Description

Overview of Imidazo[1,2-A]pyrazine (B1224502) Heterocycles in Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-rich bicyclic heterocycle that has garnered significant attention in the field of drug discovery. Its rigid structure and the presence of multiple nitrogen atoms provide opportunities for diverse molecular interactions, making it a versatile scaffold for the design of potent and selective modulators of biological processes.

Derivatives of imidazo[1,2-a]pyrazine have demonstrated a remarkable breadth of pharmacological activities. They have been investigated as potent inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways often implicated in cancer and inflammatory diseases. For instance, substituted imidazo[1,2-a]pyrazines have been identified as inhibitors of Aurora kinases, phosphoinositide 3-kinases (PI3K), and breast tumor kinase (Brk/PTK6), showcasing their potential as anticancer agents. nih.govnih.gov

Beyond oncology, the therapeutic potential of this heterocyclic system extends to other domains. Researchers have explored imidazo[1,2-a]pyrazine analogues as antimicrobial agents, antioxidants, and even as modulators of central nervous system targets like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov This wide range of biological activities underscores the importance of the imidazo[1,2-a]pyrazine scaffold in the development of new medicines.

Rationale for Focusing on N-Methylimidazo[1,2-A]pyrazin-8-amine Analogues

Within the broad class of imidazo[1,2-a]pyrazines, a particular focus has been placed on derivatives bearing an amino group at the 8-position. This substitution has proven to be a key determinant of biological activity, particularly in the context of kinase inhibition. The 8-amino group can act as a crucial hydrogen bond donor or acceptor, facilitating strong and specific interactions within the ATP-binding pocket of kinases.

The introduction of a methyl group to this 8-amino functionality, yielding this compound and its analogues, represents a strategic medicinal chemistry approach. This N-methylation can serve several purposes:

Modulation of Potency and Selectivity: The addition of a methyl group can fine-tune the electronic and steric properties of the 8-amino substituent. This can lead to enhanced binding affinity for the target protein and improved selectivity over other related proteins, thereby reducing the potential for off-target effects.

Improvement of Physicochemical Properties: N-methylation can influence key drug-like properties such as solubility, lipophilicity, and metabolic stability. These modifications are critical for optimizing the pharmacokinetic profile of a drug candidate, ensuring it can reach its target in the body and exert its therapeutic effect.

Exploration of Structure-Activity Relationships (SAR): The systematic synthesis and evaluation of N-methylated analogues allow for a detailed exploration of the structure-activity relationships at the 8-position of the imidazo[1,2-a]pyrazine core. This knowledge is invaluable for the rational design of more potent and effective drug candidates.

The investigation of this compound analogues is therefore a logical progression in the optimization of this promising class of compounds, aiming to unlock their full therapeutic potential.

Detailed Research Findings

The following interactive data tables summarize the structure-activity relationships of imidazo[1,2-a]pyrazine derivatives with a focus on substitutions at the 8-position, which provides the rationale for exploring N-methylated analogues.

Table 1: Structure-Activity Relationship of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives as AMPA Receptor Modulators

CompoundR (Substitution at C-8)γ-8 pIC50
1 Morpholine8.2
2 4-Fluoropiperidine9.0
3 Piperidine8.1
4 N-Methylpiperazine7.5

Data sourced from a study on AMPAR negative modulators. nih.gov

The data in Table 1 demonstrates that modifications at the 8-position of the imidazo[1,2-a]pyrazine core significantly impact the biological activity. The high potency of compounds with cyclic amine substituents at this position highlights the importance of this interaction site and provides a strong basis for further exploration, including N-alkylation of the amino group.

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCell LineIC50 (µM)
I A549 (Lung Carcinoma)6.39
II PC-3 (Prostate Cancer)>50
III MCF-7 (Breast Cancer)12.5

Note: The specific structures for compounds I, II, and III are proprietary to the cited research but are derivatives of the imidazo[1,2-a]pyrazine scaffold, underscoring the anticancer potential of this chemical class.

The data in Table 2 further illustrates the potential of imidazo[1,2-a]pyrazine derivatives as anticancer agents, with varying efficacy across different cancer cell lines. This variability often depends on the substitution patterns on the heterocyclic core, including the nature of the substituent at the 8-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B054525 N-Methylimidazo[1,2-A]pyrazin-8-amine CAS No. 117718-89-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117718-89-5

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C7H8N4/c1-8-6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3,(H,8,9)

InChI Key

KHEBQHMBQSIODT-UHFFFAOYSA-N

SMILES

CNC1=NC=CN2C1=NC=C2

Canonical SMILES

CNC1=NC=CN2C1=NC=C2

Synonyms

N-METHYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE

Origin of Product

United States

Synthetic Methodologies for N Methylimidazo 1,2 a Pyrazin 8 Amine and Its Derivatives

Classical and Contemporary Approaches to the Imidazo[1,2-A]pyrazine (B1224502) Core Synthesis

The formation of the fused bicyclic imidazo[1,2-a]pyrazine system is a key step in the synthesis of N-Methylimidazo[1,2-A]pyrazin-8-amine. Several reliable methods have been established for this purpose.

Condensation Reactions of 2-Aminopyrazines with α-Halocarbonyl Compounds

A well-established and widely used method for the synthesis of the imidazo[1,2-a]pyrazine core is the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. nih.govrsc.orgresearchgate.net This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.

The synthesis of 8-amino-substituted imidazo[1,2-a]pyrazines can be achieved by starting with an appropriately substituted 2-aminopyrazine. For instance, the reaction of 2-amino-3-chloropyrazine (B41553) with an α-chloro-acetophenone derivative can lead to the formation of an 8-chloro-imidazo[1,2-a]pyrazine intermediate. nih.gov Subsequent nucleophilic substitution of the chloro group with an amine provides a route to 8-aminoimidazo[1,2-a]pyrazine derivatives. nih.govtsijournals.com To obtain the target compound, this compound, this 8-chloro intermediate could be reacted with methylamine (B109427).

A general scheme for this approach is presented below:

Starting Material 1Starting Material 2Key StepsIntermediate/Product
2-Aminopyrazineα-HalocarbonylN-alkylation, Intramolecular cyclizationImidazo[1,2-a]pyrazine
2-Amino-3-chloropyrazineα-Chloro-acetophenoneCondensation, BrominationDihalo-imidazo[1,2-a]pyrazine
8-Chloro-imidazo[1,2-a]pyrazineMethylamineNucleophilic substitutionThis compound

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions represent another important strategy for the construction of the imidazo[1,2-a]pyrazine ring system. These methods often involve the formation of a precursor that already contains the necessary atoms for both rings, which then undergoes a ring-closing reaction. For example, the cyclization of N-propargylaminopyridines has been shown to afford imidazo[1,2-a]pyridines, and similar strategies could be envisioned for pyrazine (B50134) analogs. researchgate.net

In the context of 8-amino-imidazo[1,5-a]pyrazines, a related isomer, cyclization of an amide precursor has been successfully employed. nih.gov This involved the coupling of (3-chloropyrazin-2-yl)methanamine (B113001) with a suitable carboxylic acid, followed by phosphorus oxychloride-mediated cyclization to form the imidazole ring. nih.gov While this example leads to the imidazo[1,5-a]pyrazine (B1201761) regioisomer, it highlights the potential of intramolecular cyclization strategies in the synthesis of related fused imidazole systems.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they play a crucial role in the functionalization of the imidazo[1,2-a]pyrazine core, which is essential for the synthesis of this compound and its derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the synthesis of imidazo[1,2-a]pyrazine derivatives, this reaction is often employed to introduce various substituents onto the heterocyclic scaffold. nih.govnih.gov Typically, a halogenated imidazo[1,2-a]pyrazine, such as a bromo- or chloro-derivative, is coupled with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. researchgate.netimist.ma

For the synthesis of functionalized this compound, one could envision a strategy where an 8-halo-imidazo[1,2-a]pyrazine is first subjected to a Suzuki-Miyaura coupling to introduce a desired group at another position (e.g., C-3 or C-6), followed by the introduction of the 8-(methylamino) group. nih.govnih.gov

SubstrateCoupling PartnerCatalyst/ConditionsProduct
8-Chloro-3-bromo-imidazo[1,2-a]pyrazineArylboronic acidPd(PPh3)4, Na2CO3, dioxane/water, microwave3-Aryl-8-chloro-imidazo[1,2-a]pyrazine
6-Halo-imidazo[1,2-a]pyridine(Hetero)arylboronic acidPd(0), Microwave6-Substituted imidazo[1,2-a]pyridine (B132010)

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a direct method for the introduction of amino groups onto aryl and heteroaryl halides. This reaction is highly relevant for the synthesis of this compound from an 8-halo-imidazo[1,2-a]pyrazine precursor. The use of specialized phosphine (B1218219) ligands has enabled the amination of a wide range of heterocyclic bromides under mild conditions. nih.govacs.orgmit.edu

The reaction of an 8-bromo- or 8-chloro-imidazo[1,2-a]pyrazine with methylamine in the presence of a palladium catalyst and a suitable base would be a direct route to the target compound. The choice of ligand and reaction conditions is crucial for achieving high yields and avoiding side reactions.

SubstrateAmineCatalyst/LigandProduct
8-Bromo-imidazo[1,2-a]pyrazineMethylaminePalladium catalyst, Phosphine ligandThis compound
Unprotected bromoimidazoles/bromopyrazolesVarious aminesPd precatalyst, tBuBrettPhosAminoimidazoles/Aminopyrazoles

Aerobic Oxidative Synthesis Strategies

Aerobic oxidative synthesis has emerged as a greener and more sustainable approach to the formation of heterocyclic compounds, as it often utilizes molecular oxygen from the air as the terminal oxidant. organic-chemistry.orgnih.gov Copper-catalyzed aerobic oxidative cyclization has been successfully applied to the synthesis of imidazo[1,2-a]pyridines from ketoxime acetates and pyridines. organic-chemistry.org This method involves the generation of radical intermediates, followed by coupling, cyclization, and oxidation.

While direct examples for the synthesis of this compound using this method are not prevalent, the general principles of aerobic oxidative C-N bond formation could be adapted. organic-chemistry.org For instance, visible light-promoted oxidative cross-dehydrogenative coupling reactions have been used for the C3-aminoalkylation of imidazo[1,2-a]pyridines, demonstrating the potential of oxidative methods for functionalizing this heterocyclic system. nih.gov

Regioselective Functionalization Strategies

Regioselective functionalization is a cornerstone in the medicinal chemistry of imidazo[1,2-a]pyrazines, allowing for the precise introduction of substituents at specific positions of the heterocyclic core. This targeted approach is crucial for optimizing the pharmacological profile of these compounds.

Bromination of the imidazo[1,2-a]pyrazine ring system is a key strategy for introducing a handle that can be used for further diversification through cross-coupling reactions. The C3 position is particularly susceptible to electrophilic substitution. A synthetic protocol has been designed that involves the bromination of the pyrazine ring, followed by the construction of the imidazo[1,2-a]pyrazine ring system. tsijournals.com

For instance, the regioselective bromination of imidazo[1,2-a]pyrazine derivatives at the C3 position can be efficiently achieved using N-bromosuccinimide (NBS). tsijournals.com This method provides a direct route to 3-bromo-imidazo[1,2-a]pyrazines, which are versatile intermediates for the introduction of various functional groups. The reaction conditions for this transformation are crucial for achieving high regioselectivity and yield.

ReactantReagentPosition of BrominationSignificance
Imidazo[1,2-a]pyrazine derivativeN-bromosuccinimide (NBS)C3Provides a key intermediate for further functionalization. tsijournals.com

The C8 position of the imidazo[1,2-a]pyrazine core is amenable to nucleophilic substitution, particularly when a suitable leaving group, such as a halogen, is present. This strategy is widely employed to introduce a variety of substituents, including amino groups, which are often crucial for biological activity.

A common approach involves the synthesis of an 8-halo-imidazo[1,2-a]pyrazine intermediate, followed by reaction with a nucleophile. For example, the selective displacement of an 8-chloro group can be achieved by heating with an amine to furnish the corresponding 8-amino-imidazo[1,2-a]pyrazine derivative. nih.gov This method has been successfully applied in the synthesis of a series of substituted imidazo[1,2-a]pyrazin-8-amines, which were investigated as Brk/PTK6 inhibitors. nih.gov

Furthermore, a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been prepared through the condensation of alpha-halocarbonyl derivatives with an aminopyrazine. nih.gov The introduction of cyclic and acyclic secondary amines at the C8 position has been shown to be facile and can be achieved under simple heating conditions without the need for a catalyst. tsijournals.com

SubstrateNucleophilePosition of SubstitutionReaction ConditionsProduct
8-chloro-imidazo[1,2-a]pyrazineAmineC8Heating8-amino-imidazo[1,2-a]pyrazine nih.gov
8-bromo-imidazo[1,2-a]pyrazineCyclic/acyclic secondary aminesC8Heating8-amino-imidazo[1,2-a]pyrazine derivatives tsijournals.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the diversification of the imidazo[1,2-a]pyrazine scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents.

The Suzuki-Miyaura coupling is particularly useful for the arylation of halo-imidazo[1,2-a]pyrazines. For instance, 3-bromo-imidazo[1,2-a]pyrazines can be coupled with various aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to afford the corresponding 3-aryl- or 3-heteroaryl-imidazo[1,2-a]pyrazines. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for the success of these transformations. The (SIPr)Pd(allyl)Cl complex has been shown to be an effective catalyst for the Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines under microwave irradiation. medjchem.com

The Buchwald-Hartwig amination provides a direct route to N-arylated and N-heteroarylated imidazo[1,2-a]pyrazines. This reaction involves the coupling of a halo-imidazo[1,2-a]pyrazine with an amine in the presence of a palladium catalyst and a suitable ligand. The development of specialized monophosphine ligands has expanded the scope of this reaction to include challenging substrates. researchgate.net

ReactionSubstrateCoupling PartnerCatalyst System (Example)Product
Suzuki-Miyaura Coupling3-bromo-imidazo[1,2-a]pyrazineAryl/heteroaryl boronic acidPd catalyst, base3-aryl/heteroaryl-imidazo[1,2-a]pyrazine nih.gov
Buchwald-Hartwig AminationHalo-imidazo[1,2-a]pyrazineAminePd catalyst, phosphine ligandN-aryl/heteroaryl-imidazo[1,2-a]pyrazine researchgate.net

Mechanistic Investigations of Key Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize and functionalize imidazo[1,2-a]pyrazines is crucial for optimizing existing methods and developing new, more efficient synthetic routes.

The synthesis of the related imidazo[1,2-a]pyridine scaffold has been proposed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org This reaction typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. A similar mechanistic pathway can be envisioned for the synthesis of imidazo[1,2-a]pyrazines.

A proposed mechanism for a cobalt/iodine-catalyzed Ortoleva-King type approach for the synthesis of imidazo[1,2-a]pyridines involves a sequence of α-iodination of the ketone, followed by the Ortoleva-King reaction and subsequent cyclization. researchgate.net In a copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines, preliminary mechanistic studies also point towards a catalytic Ortoleva-King reaction pathway. organic-chemistry.org

The choice of catalyst, ligand, and reaction conditions plays a pivotal role in the efficiency, selectivity, and scope of the synthetic methodologies for imidazo[1,2-a]pyrazines.

In the context of cross-coupling reactions, palladium catalysts are widely used. The selection of the phosphine ligand is critical for the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions, influencing both the reactivity and selectivity. researchgate.net For instance, the use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in these coupling reactions. medjchem.com

Iodine has been identified as a cost-effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyrazines through a one-pot, three-component condensation reaction. rsc.org The use of a nickel/iodine catalytic system has also been reported for the synthesis of 2-arylimidazo[1,2-a]pyridines through an Ortoleva-King type protocol. researchgate.net

The reaction conditions, including temperature, solvent, and the nature of the base, are also crucial parameters that need to be carefully optimized for each specific transformation to achieve the desired outcome.

Reaction TypeCatalyst/ReagentLigand (if applicable)Significance
Suzuki-Miyaura CouplingPalladiumPhosphine, N-Heterocyclic Carbene (NHC)Enables C-C bond formation for arylation. medjchem.comresearchgate.net
Buchwald-Hartwig AminationPalladiumPhosphineFacilitates C-N bond formation for amination. researchgate.net
Three-component CondensationIodineN/ACost-effective and environmentally friendly synthesis of the imidazo[1,2-a]pyrazine core. rsc.org
Ortoleva-King Type ReactionNickel/Iodine, CopperN/ACatalytic system for the synthesis of the imidazo[1,2-a]pyridine scaffold, an analog of the target compound. organic-chemistry.orgresearchgate.net

Structure Activity Relationship Sar Studies of N Methylimidazo 1,2 a Pyrazin 8 Amine Derivatives

Impact of Substituents on Biological Activity Profiles

The C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine (B1224502) ring system have been identified as key sites for modification to modulate biological activity.

C2 Position: Substitutions at the C2 position have been shown to be critical for the anticancer activity of some derivatives. The presence of a 2-carbonitrile group, for instance, has been linked to the antiproliferative effects of certain imidazo[1,2-a]pyrazine compounds. nih.gov In a series of derivatives evaluated for antiproliferative effects on the Dami cell line, the chemical substitutions on the imidazo[1,2-a]pyrazine skeleton, particularly the presence of a 2-carbonitrile, were found to be important for their activity. nih.gov

C3 Position: Electrophilic substitution reactions, such as bromination, preferentially occur at the C3 position of the imidazo[1,2-a]pyrazine ring. stackexchange.com This regioselectivity is attributed to the greater stability of the reaction intermediate formed upon attack at C3 compared to C2. stackexchange.com In the context of Aurora-A kinase inhibition, a chloro-substitution at the C3 position was part of the design of potent inhibitors. nih.gov

C8 Position: The C8 position is another critical site for modification. Amination at the C8 position has been found to enhance the antioxidant activity of imidazo[1,2-a]pyrazine derivatives. Furthermore, the length of the 8-aminoaliphatic group can influence the antiproliferative activity of these compounds. nih.gov For adenosine (B11128) receptor antagonists, N8-(hetero)arylcarboxyamido substituted compounds have demonstrated good affinity and selectivity for the human A3 receptor subtype. nih.gov In contrast, 8-amino-6-(hetero)aryl substituted derivatives designed to target the human A2A receptor did not show significant binding. nih.gov

Table 1: Positional Effects of Substitutions on Biological Activity
PositionSubstituent TypeObserved EffectBiological ContextReference
C2CarbonitrileImportant for antiproliferative activityAnticancer nih.gov
C3ChloroComponent of potent inhibitorsAurora-A Kinase Inhibition nih.gov
C8AminationImproved antioxidant activityAntioxidant
C8Aminoaliphatic groupLength influences antiproliferative activityAnticancer nih.gov
C8N8-(hetero)arylcarboxyamidoGood affinity and selectivity for A3 adenosine receptorAdenosine Receptor Antagonism nih.gov

The steric bulk and electronic nature (electron-donating or electron-withdrawing) of substituents on the imidazo[1,2-a]pyrazine core are fundamental in governing the biological activity of its derivatives.

In the development of selective inhibitors for Aurora-A kinase, the co-crystallization of an imidazo[1,2-a]pyrazine derivative with the kinase provided insights into the interactions. nih.gov This structural information guided the design of new inhibitors with improved potency and selectivity. For instance, the introduction of a 3-chloro group was a key modification in a potent Aurora-A inhibitor. nih.gov The electronic properties of substituents on a phenyl ring attached to the imidazo[1,2-a]pyrazine core have also been explored. In a study of N-(2/3/4-substituted phenyl)-2-(imidazo[1,2-a]pyrazin-2-carbonyl)hydrazin-1-carbothioamide derivatives, no clear correlation was established between the chemical structure and biological activity based on the presence of non-substituted, methyl, methoxy, or chloro substituents on the phenyl ring. tandfonline.com However, derivatives with 2-chlorophenyl and 3-chlorophenyl moieties showed the highest potency in terms of cytotoxicity against the A549 cell line. tandfonline.com

Table 2: Influence of Steric and Electronic Properties on Anticancer Activity
Compound SeriesSubstituent VariationObserved PotencyCell LineReference
N-(substituted phenyl)-2-(imidazo[1,2-a]pyrazin-2-carbonyl)hydrazin-1-carbothioamides2-chlorophenylHighest potencyA549 tandfonline.com
N-(substituted phenyl)-2-(imidazo[1,2-a]pyrazin-2-carbonyl)hydrazin-1-carbothioamides3-chlorophenylHighest potencyA549 tandfonline.com

SAR in Specific Biological Contexts

The SAR of N-Methylimidazo[1,2-A]pyrazin-8-amine derivatives has been investigated in several specific biological contexts, leading to the identification of compounds with potential therapeutic applications.

Imidazo[1,2-a]pyrazine derivatives have emerged as promising modulators of various enzymes.

Kinases: A notable area of research has been the development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. nih.govresearchgate.net SAR studies in this area have led to the identification of potent inhibitors, with the X-ray crystal structure of one such inhibitor revealing key binding interactions. nih.gov These compounds have been designed to be selective for Aurora-A kinase. nih.gov

Phosphodiesterases (PDEs): Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit the breakdown of cyclic 3',5'-adenosine monophosphate (cAMP) through a phosphodiesterase (PDE)-inhibitory effect. nih.gov Investigations into their effects on PDE isoenzymes III, IV, and V revealed non-selective inhibitory effects for some derivatives, while others showed a preference for specific isoenzymes. nih.gov

The imidazo[1,2-a]pyrazine ring system has been utilized as a scaffold for designing novel adenosine receptor (AR) antagonists. nih.gov Structural explorations have focused on targeting the human A3 and A2A receptor subtypes. nih.gov Specifically, N8-(hetero)arylcarboxyamido substituted compounds have demonstrated good affinity and selectivity for the human A3 receptor. nih.gov One of the most active A3 antagonists from this class, 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine, has shown protective effects in a model of cerebral ischemia. nih.gov

The antiproliferative and cytotoxic properties of imidazo[1,2-a]pyrazine derivatives have been the subject of several studies. The antiproliferative effects of these compounds have been shown to be dependent on the chemical substitutions on the imidazo[1,2-a]pyrazine skeleton. nih.gov For example, the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group are important determinants of activity. nih.gov

In a study on the Dami cell line, certain derivatives inhibited cell growth in a dose-dependent manner. nih.gov Another study synthesized a series of N-(2/3/4-substituted phenyl)-2-(imidazo[1,2-a]pyrazin-2-carbonyl)hydrazin-1-carbothioamide derivatives and evaluated their antiproliferative activity against the A549 cancerous cell line. tandfonline.com While none of the compounds showed activity comparable to the reference drug cisplatin, derivatives containing 2-chlorophenyl and 3-chlorophenyl moieties exhibited the highest potency among the tested compounds. tandfonline.com

Table 3: Antiproliferative Activity of Imidazo[1,2-a]pyrazine Derivatives
Compound SeriesKey Structural FeatureCell LineObserved ActivityReference
Imidazo[1,2-a]pyrazine derivatives2-carbonitrile and 8-aminoaliphatic groupDamiDose-dependent growth inhibition nih.gov
N-(substituted phenyl)-2-(imidazo[1,2-a]pyrazin-2-carbonyl)hydrazin-1-carbothioamides2-chlorophenyl and 3-chlorophenyl moietiesA549Highest potency among derivatives tandfonline.com

Antimicrobial and Antioxidant Properties

Derivatives of the imidazo[1,2-a]pyrazine scaffold, a core structure related to this compound, have been the subject of significant research for their therapeutic potential, including their antimicrobial and antioxidant activities. espublisher.com This class of nitrogen-bridgehead fused heterocycles is noted for a wide array of pharmacological effects. espublisher.com

In a study focused on synthesizing and evaluating novel imidazo[1,2-a]pyrazine derivatives, various substitutions were introduced at the C2, C3, and C8 positions to investigate their impact on biological activity. The antioxidant properties of these compounds were assessed, with several derivatives demonstrating promising free radical scavenging capabilities when compared to the standard, ascorbic acid.

Initial screening of unsubstituted imidazo[1,2-a]pyrazines revealed moderate antioxidant activity. However, subsequent structural modifications led to a significant enhancement in potency, with IC50 values for the most active compounds approaching that of ascorbic acid (IC50 of 5.84 μM). The structure-activity relationship (SAR) analysis from this research indicated that amination at the C8 position, the position of the amine group in this compound, is a key factor for improving antioxidant activity. For instance, compound 5d , featuring a diethanol amine substitution at the C8 position, showed excellent activity with an IC50 of 8.54 μM. Similarly, compound 5h , also with a diethanol amine group, exhibited strong antioxidant properties with an IC50 of 10.6 μM.

In terms of antimicrobial properties, these derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. espublisher.com Several compounds from the synthesized series displayed significant antibacterial activity against Staphylococcus aureus. Furthermore, certain derivatives showed excellent zones of inhibition against the fungi Candida albicans and Aspergillus niger, comparable to standard reference drugs. The low cytotoxicity of these compounds enhances their potential as viable antioxidant and antimicrobial agents.

Scaffold Hopping and Structural Analogues

Comparative Analysis with Imidazo[1,2-A]pyridine (B132010) Derivatives

The imidazo[1,2-a]pyrazine scaffold is structurally analogous to the well-studied imidazo[1,2-a]pyridine core, with the key difference being the presence of an additional nitrogen atom in the six-membered ring of the pyrazine (B50134) system. This seemingly minor structural change can significantly influence the biological and physicochemical properties of the resulting derivatives.

In comparative studies evaluating anticancer activity, derivatives from the imidazo[1,2-a]pyridine series were found to have more significant effects than their imidazo[1,2-a]pyrazine counterparts. rsc.org This suggests that the removal of one nitrogen atom at the 7th position can be beneficial for this specific biological target. rsc.org For instance, a new series of diarylamide and diarylurea derivatives containing either the imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine scaffold were synthesized to assess their efficacy against human melanoma. nih.gov Several compounds from both series demonstrated high potencies, indicating that both scaffolds can serve as effective cores for designing antiproliferative agents. nih.gov

Conversely, the additional nitrogen in the pyrazine ring can be advantageous for other properties. When examining photophysical characteristics, an imidazo[1,2-a]pyrazine derivative exhibited a maximum fluorescence emission at a higher wavelength compared to its pyridine analogue, a difference attributed to the additional nitrogen atom. rsc.org The imidazo[1,2-a]pyridine scaffold itself is recognized as a versatile and "drug prejudice" scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities including antibacterial, antiviral, anti-inflammatory, and antituberculosis properties. nih.goveco-vector.comrsc.org This extensive history of the imidazo[1,2-a]pyridine core provides a rich foundation for comparative design and SAR studies when developing novel imidazo[1,2-a]pyrazine-based compounds.

Design of Bivalent Compounds and Advanced Chemotypes

Building upon the foundational imidazo[1,2-a]pyrazine scaffold, medicinal chemists have employed strategies like scaffold hopping and the design of bivalent compounds to discover novel chemotypes with enhanced potency and selectivity.

Scaffold Hopping: This strategy involves replacing a central molecular core with a different, often isosteric, scaffold to identify new chemotypes with improved properties. acs.org In one such effort, computational methods using 3D shape and electrostatic similarity were used to identify the imidazo[1,2-a]pyrazin-8-one scaffold as a replacement for a triazolopyridine core in designing positive allosteric modulators of the mGlu2 receptor. acs.org This exercise successfully yielded a new prototype with encouraging activity and more balanced in vitro clearance compared to the original scaffold. acs.org Similarly, to mitigate poor pharmacokinetic properties in a series of imidazo[1,2-a]pyrazine-based AMPA receptor modulators, an isosteric pyrazolo[1,5-c]pyrimidine scaffold was investigated and showed improved microsomal stability and efflux liabilities. nih.gov

Bivalent Compounds: The design of bivalent inhibitors represents another advanced approach. This strategy involves linking two inhibitor molecules, which can lead to improved selectivity and potency. This has been explored for 8-amino imidazo[1,2-a]pyrazine derivatives targeting the VirB11 ATPase HP0525, a key protein in Helicobacter pylori. nih.gov In this research, the imidazo[1,2-a]pyrazine inhibitor was conjugated to a peptide designed to recognize the subunit-subunit interface of the target protein assembly. nih.gov This approach aimed to create bivalent inhibitors that could probe the assembly of the hexameric protein, thereby enhancing selectivity. nih.gov

Advanced Chemotypes: The versatility of the imidazo[1,2-a]pyrazine core allows for its incorporation into more complex molecular architectures. For example, new series of diarylamide and diarylurea derivatives have been designed and synthesized, incorporating the imidazo[1,2-a]pyrazine scaffold to investigate their efficacy against melanoma. nih.gov These advanced chemotypes yielded several compounds with submicromolar IC50 values, demonstrating the potential of this design strategy. nih.gov

Biological Activities and Mechanistic Insights

Modulation of Enzyme Function

VirB11 ATPase Inhibition: Competitive ATP Mimicry and Mechanism of Action

Derivatives of 8-amino imidazo[1,2-a]pyrazine (B1224502) have been identified as inhibitors of the VirB11 ATPase HP0525, a crucial component of the type IV secretion system (T4SS) in bacteria such as Helicobacter pylori. This secretion system is vital for the pathogenicity of several Gram-negative bacteria.

Virtual high-throughput screening initially identified the imidazo[1,2-a]pyrazine core as a potential ATP mimic, suggesting a competitive mode of inhibition. Subsequent in vitro screening of synthesized 2- and 3-aryl substituted 8-amino imidazo[1,2-a]pyrazines confirmed this hypothesis. One of the lead compounds from these studies demonstrated an IC50 value of 7 µM and was shown to be a competitive inhibitor of ATP. These molecules are thought to bind to the ATPase active site, thereby blocking the enzyme's function and disrupting the T4SS. This mechanism presents a promising avenue for the development of novel antibacterial agents that could mitigate virulence and the spread of antibiotic resistance.

Kinase Inhibition: Selective Aurora-A Kinase Modulation

The imidazo[1,2-a]pyrazine scaffold has been successfully utilized in the design of potent and selective inhibitors of Aurora-A kinase, a key regulator of mitosis. Dysregulation of Aurora-A is frequently observed in various cancers, making it an attractive target for oncology drug discovery.

Phosphodiesterase Inhibitory Activity

Certain derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated for their ability to inhibit cyclic nucleotide phosphodiesterases (PDEs). These enzymes are responsible for the degradation of cyclic AMP (cAMP) and cyclic GMP (cGMP), important second messengers in various signaling pathways.

In one study, novel imidazo[1,2-a]pyrazine derivatives were assessed for their inhibitory effects on PDE isoenzymes, particularly types III and IV. The results indicated that all the synthesized derivatives were moderately potent in inhibiting the type IV isoenzyme of PDE. Interestingly, only the derivatives containing a cyano group at position 2 of the imidazo[1,2-a]pyrazine ring showed potent inhibition of the type III isoenzyme. This differential inhibition highlights the potential for developing selective PDE inhibitors based on this scaffold.

H+/K+-ATPase Inhibition and Anti-secretory Activity

A series of novel 6-substituted imidazo[1,2-a]pyrazines have been synthesized and shown to be potent, reversible inhibitors of the gastric H+/K+-ATPase. This enzyme, also known as the proton pump, is responsible for the final step of acid secretion in the stomach. The anti-secretory activity of these compounds was evaluated through a binding assay against H+/K+-ATPase isolated from hog gastric mucosa. The findings from this research indicate that the imidazo[1,2-a]pyrazine scaffold is a promising foundation for the development of new anti-ulcer agents that function as proton pump inhibitors. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1/CycB, CDK2/CycA)

Furthermore, a closely related scaffold, imidazo[1,2-c]pyrimidin-5(6H)-one, has been identified as a source of CDK2 inhibitors. These compounds have shown micro- to submicromolar inhibition of CDK2/cyclin E activity. The co-crystal structure of one of the potent compounds complexed with CDK2 revealed its binding mode in the ATP pocket.

Inhibition of Mycobacterium tuberculosis Enzymes (e.g., Pantothenate Synthetase, InhA)

Direct evidence for the inhibition of Mycobacterium tuberculosis enzymes by N-Methylimidazo[1,2-A]pyrazin-8-amine is limited. However, research on the closely related imidazo[1,2-a]pyridine (B132010) scaffold has shown significant promise in this area.

Derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxamide have been identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (MTB PS). In one study, the most active compound, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, exhibited an IC50 of 1.90 ± 0.12 μM against MTB PS and a minimum inhibitory concentration (MIC) of 4.53 μM against the whole M. tuberculosis organism. nih.gov

Regarding InhA, a crucial enzyme in the mycobacterial fatty acid synthesis pathway, direct inhibition by imidazo[1,2-a]pyrazine derivatives is not well-documented. However, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of QcrB, a component of the electron transport chain which is essential for the survival of M. tuberculosis. nih.gov While not a direct inhibitor of InhA, targeting QcrB represents a valid strategy for anti-tubercular drug development.

Data Tables

Table 1: CDK9 Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDR2 GroupR3 GroupIC50 (µM)
3c Pyridin-4-ylBenzyl0.16

Data from a study on novel imadazo[1,2-a]pyrazine derivatives as CDK9 inhibitors. nih.gov

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis Pantothenate Synthetase (PS)

Compound IDStructureIC50 against MTB PS (µM)MIC against M. tuberculosis (µM)
5b N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide1.90 ± 0.124.53

Data from a study on 2-methylimidazo[1,2-a]pyridine-3-carboxamides as MTB PS inhibitors. nih.gov

Receptor Interaction and Signal Transduction

The imidazo[1,2-a]pyrazine scaffold, central to this compound, serves as a versatile core for designing targeted therapeutic agents. Its interactions with specific receptor systems, particularly adenosine (B11128) receptors, are a key area of research.

Adenosine Receptor Antagonism (e.g., hA3 and hA2A subtypes)

Derivatives of the imidazo[1,2-a]pyrazine ring system have been identified as a promising new foundation for the development of novel adenosine receptor (AR) antagonists. nih.gov Research has specifically focused on targeting the human A3 (hA3) and human A2A (hA2A) receptor subtypes. nih.gov

Compounds featuring N8-(hetero)arylcarboxyamido substitutions on the imidazo[1,2-a]pyrazine core demonstrate significant affinity for the hA3 receptor. nih.gov These derivatives also show high selectivity for the hA3 subtype over other adenosine receptors. nih.gov In contrast, derivatives with 8-amino-6-(hetero)aryl substitutions, which were designed to target the hA2A receptor, did not exhibit binding to this subtype. nih.gov Instead, they showed either micromolar affinity for the hA1 receptor or a balanced affinity for both hA1 and hA2A receptors. nih.gov

One of the most potent hA3 antagonists developed from this scaffold, 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine, has shown neuroprotective effects in a rat model of cerebral ischemia. nih.gov

Ligand-Receptor Binding and Selectivity Mechanisms

The selectivity of imidazo[1,2-a]pyrazine derivatives for different adenosine receptor subtypes is heavily influenced by the nature and position of their chemical substitutions. The N8 position is particularly critical for conferring high affinity and selectivity for the hA3 receptor. nih.gov Molecular docking studies have been employed to understand the hypothetical binding modes of these antagonists within a refined model of the hA3 receptor. nih.gov

The ability to discriminate effectively between the various AR subtypes is a crucial feature of these molecules. najah.edu This selectivity is primarily dictated by the substituents on the core structure, which govern the ligand's interaction with the receptor's binding pocket. nih.govnajah.edu The development of compounds with high selectivity minimizes off-target effects and enhances the therapeutic potential of these agents.

Cellular and Subcellular Effects

Beyond receptor interactions, this compound and its related compounds exert a range of effects at the cellular level, including antiproliferative, antioxidant, and antimicrobial activities.

Antiproliferative Mechanisms in Cancer Cell Lines (e.g., HeLa, MCF7)

The imidazo[1,2-a]pyrazine scaffold is a key component in the design of compounds with potent anticancer properties. While specific data on this compound against HeLa cells is limited, various derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

Studies have shown that certain imidazo[1,2-a]pyrazine derivatives are effective tubulin polymerization inhibitors. researchgate.net One such compound, TB-25, displayed strong inhibitory effects against HCT-116 cells with an IC50 of 23 nM. researchgate.net The mechanism involves disrupting the dynamic equilibrium of microtubules, which leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis. researchgate.net Molecular docking has indicated that these compounds fit well into the colchicine binding site of tubulin. researchgate.net

Other research has identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of phosphatidylinostitol-3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR pathway that is often dysregulated in cancer. asm.org While some studies have explored the effects on cell lines like the Dami megakaryocytic line, the precise antiproliferative mechanisms often depend on the specific chemical substitutions on the core skeleton. The presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group have been noted as important factors.

Although direct studies on HeLa cells are not extensively documented in the available literature, related imidazo[1,2-a]pyrazine compounds have been evaluated against HeLa cells in the context of antiviral research.

Oxidative Stress Modulation: Free Radical Scavenging Properties

A series of novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant capabilities. These compounds have shown promising free radical scavenging activity, with some being comparable to the standard antioxidant, ascorbic acid (vitamin C).

Structure-activity relationship (SAR) studies conclude that the presence of an amino group at the C8 position is a crucial feature for good antioxidant properties. The introduction of various amine substitutions at this position can drastically increase the free radical scavenging capacity compared to unsubstituted analogues. For instance, substituting a bromine atom at the C8 position with a diethanol amine group results in a compound with excellent antioxidant activity.

Table 1: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives
CompoundSubstitution at C8IC50 (μM)
Unsubstituted Analogue-H~28.14
C8-Amino Derivative (Diethanol amine)-N(CH2CH2OH)2Excellent Activity
StandardAscorbic AcidComparable

Antimicrobial Action: Activity Against Bacteria and Fungi

Derivatives of the imidazo[1,2-a]pyrazine framework have been screened for their in vitro antimicrobial activity and have demonstrated a positive effect against various pathogens.

The antibacterial data reveals that these compounds can possess moderate to high activity against both Gram-positive and Gram-negative bacteria. Several derivatives have shown very promising activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 21-24 mm. In some cases, compounds exhibited excellent zones of inhibition at concentrations as low as 50 μg/mL against S. aureus.

In addition to antibacterial properties, these compounds have been evaluated for their antifungal activity. Certain derivatives exhibited excellent activity against the pathogenic fungus Candida albicans.

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives
OrganismTypeActivity Noted
Staphylococcus aureusGram-positive BacteriaModerate to High
Escherichia coliGram-negative BacteriaModerate to High
Candida albicansFungusExcellent

Neuroprotective Effects

While direct and extensive research on the neuroprotective effects of this compound is not widely available in publicly accessible scientific literature, the broader class of compounds known as imidazo[1,2-a]pyrazine derivatives has garnered scientific interest for its potential therapeutic applications in neurological disorders. The neuroprotective potential of this chemical scaffold is being explored through various mechanistic pathways, including enzyme inhibition and antioxidant activity, which are critical in the context of neurodegenerative diseases and acute neuronal injury.

Research into structurally related imidazo[1,2-a]pyrazine derivatives has provided insights into possible neuroprotective mechanisms. For instance, certain derivatives have been synthesized and evaluated as inhibitors of enzymes implicated in the pathophysiology of neurological conditions. One area of investigation includes their role as acetylcholinesterase (AChE) inhibitors. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, and by preventing the breakdown of the neurotransmitter acetylcholine, they can help in managing cognitive decline. Studies on some 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have shown them to be inhibitors of both acetylcholinesterase and butyrylcholinesterase (BuChE), suggesting a potential therapeutic avenue for Alzheimer's disease. researchgate.netscilit.com

Furthermore, the antioxidant properties of the imidazo[1,2-a]pyrazine core have been a subject of investigation. Oxidative stress is a key contributor to neuronal damage in a variety of neurodegenerative disorders and ischemic events. The ability of a compound to scavenge free radicals can mitigate this damage. A series of imidazo[1,2-a]pyrazine derivatives were synthesized and showed promising free radical scavenging activity when compared to the standard antioxidant, ascorbic acid. Notably, it was observed that amination at the C8 position of the imidazo[1,2-a]pyrazine framework could enhance this antioxidant activity, a structural feature present in this compound.

In the context of acute ischemic stroke, another class of related compounds, C-5 substituted imidazo[1,5-a]pyrazine (B1201761) derivatives, have been identified as potent c-Src inhibitors with significant neuroprotective efficacy in in vivo rat models. nih.gov While this is a different isomer of the imidazopyrazine core, it highlights the potential of this general structure in protecting against neuronal damage following ischemic events.

The following table summarizes the research findings on the neuroprotective-related activities of various imidazo[1,2-a]pyrazine derivatives.

Compound Class/DerivativeTarget/MechanismModel/AssayKey Findings
8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivativesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitionIn vitro enzyme assaysIdentified potent inhibitors of AChE with good selectivity. researchgate.netscilit.com
Substituted imidazo[1,2-a]pyrazine derivativesAntioxidant activityFree radical scavenging assaysSeveral compounds displayed promising antioxidant activity, with amination at the C8 position noted to improve activity.
C-5 substituted imidazo[1,5-a]pyrazine derivativesc-Src inhibitionIn vivo rat models of acute ischemic strokeDemonstrated significant neuroprotective efficacy. nih.gov
Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidinesAMPAR negative modulatorsMouse corneal kindling modelShowed robust seizure protection, indicating a role in modulating excitatory neurotransmission. nih.gov

These findings, while not directly on this compound, underscore the potential of the imidazo[1,2-a]pyrazine scaffold in the development of novel neuroprotective agents. The diverse biological activities exhibited by its derivatives suggest that this chemical class could be a valuable starting point for the discovery of new treatments for a range of neurological conditions.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. For the imidazo[1,2-a]pyrazine (B1224502) scaffold, docking studies have been instrumental in understanding its mechanism of action against various biological targets, including protein kinases and adenosine (B11128) receptors. nih.govnih.gov

Binding Mode Predictions within Enzyme Active Sites and Receptor Pockets

Molecular docking simulations for derivatives of the imidazo[1,2-a]pyrazine core have revealed specific binding modes within the active sites of several key proteins. For instance, in studies targeting adenosine receptors, these compounds are predicted to occupy the receptor's binding pocket in a manner that facilitates antagonist activity. nih.gov Similarly, when modeled with protein kinases such as Aurora kinases, the imidazo[1,2-a]pyrazine scaffold positions itself within the ATP-binding site. nih.govresearchgate.net This strategic placement is crucial for inhibiting the kinase's activity.

One study on imidazo[1,2-b]pyridazine (B131497) inhibitors targeting DYRK1A kinase, a related bicyclic scaffold, showed the ligand binding in the ATP site. cardiff.ac.uk The co-crystal structure revealed a hydrogen bond between the core's imidazo (B10784944) nitrogen and the hinge residue Leu241, demonstrating a typical binding fashion for kinase inhibitors. cardiff.ac.uk Such predictions are vital for the rational design of more potent and selective inhibitors.

Identification of Key Interaction Residues and Pharmacophore Elucidation

Docking studies not only predict the binding pose but also identify the specific amino acid residues that form key interactions with the ligand. For imidazo[1,2-a]pyrazine derivatives, these interactions often include hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.

For example, the binding of an imidazo[1,2-b]pyridazine derivative to the DYRK1A kinase active site was stabilized by a hydrogen bond to the catalytic Lys188 and another to the hinge residue Leu241. cardiff.ac.uk The lipophilic portion of the molecule was observed to sit under the glycine-rich P-loop. cardiff.ac.uk In the context of adenosine A3 receptor antagonists, molecular docking helped depict the hypothetical binding mode within a refined receptor model, guiding further structural modifications. nih.gov

These detailed interaction maps are used to develop pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of features that a molecule must possess to exhibit a specific biological activity. For adenosine receptor antagonists, key pharmacophoric features have been identified that contribute to their binding affinity. plos.org

Table 1: Summary of Molecular Docking Interactions for Imidazo[1,2-a]pyrazine Scaffolds This table is representative of findings for the broader class of imidazo-fused heterocyclic compounds.

Target ProteinKey Interacting ResiduesType of InteractionReference
DYRK1A KinaseLys188, Leu241, Glu239Hydrogen Bonding, Non-classical H-bond cardiff.ac.uk
Adenosine A3 Receptor(Not specified)Hypothetical binding mode depicted nih.gov
Aurora-A KinaseThr217Interaction with this residue drives selectivity researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to examine the electronic properties of molecules like N-Methylimidazo[1,2-A]pyrazin-8-amine. These calculations provide insights into the molecule's stability, reactivity, and electronic structure, which are intrinsically linked to its biological function.

Density Functional Theory (DFT) for Electronic Structure Analysis

DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. scirp.orgmdpi.com For imidazo[1,2-a]pyridine (B132010) and related heterocyclic systems, DFT has been employed to optimize molecular geometry, calculate vibrational frequencies, and map the molecular electrostatic potential (MEP). scirp.org The MEP is particularly useful as it helps identify the nucleophilic and electrophilic sites on a molecule, predicting regions that are likely to be involved in intermolecular interactions. scirp.org Studies have shown that for similar scaffolds, the nitrogen atoms of the imidazole (B134444) ring are often key sites for interaction. mdpi.com

Investigation of HOMO-LUMO Gaps and Electronic Stability in Relation to Activity

A critical aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap suggests that the molecule is more reactive. nih.gov In drug design, this gap can be correlated with the bioactivity of the molecule, as it reflects the potential for charge transfer within the molecule or with its biological target. irjweb.com For a studied imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com Theoretical studies on various heterocyclic compounds have consistently used the HOMO-LUMO gap to rationalize their stability and reactivity profiles. scirp.orgnih.gov

Table 2: Representative Quantum Chemical Calculation Data for Imidazole Derivatives This table provides example values from studies on related imidazole-containing compounds to illustrate the typical outputs of such analyses.

ParameterCalculated Value (eV)SignificanceReference
EHOMO-6.2967Energy of the highest occupied molecular orbital irjweb.com
ELUMO-1.8096Energy of the lowest unoccupied molecular orbital irjweb.com
HOMO-LUMO Gap (ΔE)4.4871Indicates chemical reactivity and stability irjweb.com
Chemical Hardness (η)2.2449Measures resistance to change in electron distribution irjweb.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been applied to derivatives of imidazo[1,5-a]pyrazine (B1201761) and imidazo[4,5-b]pyridine to understand the structural features that govern their activity as, for example, enzyme inhibitors or antitubercular agents. nih.govjapsonline.comresearchgate.net These studies typically involve calculating a wide range of molecular descriptors (physicochemical, electronic, and topological properties) and then using statistical methods like multiple linear regression (MLR) to build a predictive model. researchgate.net

A 3D-QSAR analysis on a series of 8-Amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors successfully developed statistically valid models. japsonline.comresearchgate.net The Gaussian-based model showed a predictive correlation coefficient (q²) of 0.67 and a conventional correlation coefficient (r²) of 0.93. japsonline.com Contour map analysis from this study highlighted that steric and hydrophobic interactions were significant contributing factors to the compounds' activity. japsonline.com In another study on imidazo[4,5-b]pyridine derivatives, hydrophobicity was found to be a decisive factor for their tuberculostatic activity. nih.gov Such findings are invaluable for guiding the optimization of lead compounds to enhance their potency and selectivity. nih.govjapsonline.com

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, has been a key strategy for forecasting the biological activity of imidazo[1,2-a]pyrazine derivatives. researchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its biological effect. Once a QSAR model is constructed and validated, it can be used to predict the activity of novel molecules based on their structural properties. researchgate.net

Various statistical and machine learning techniques are employed to build robust predictive models. For imidazo[1,2-a]pyrazine derivatives and related heterocyclic systems, methodologies such as Principal Components Analysis (PCA), Multiple Linear Regression (MLR), Partial Least Squares (PLS), and non-linear methods like Artificial Neural Networks (ANN) have been utilized. researchgate.net For instance, an ANN model applied to a set of related N-phenylsuccinimides showed a high correlation coefficient, indicating strong predictive power. researchgate.net More advanced machine learning algorithms, including k-Nearest Neighbours (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR), have also demonstrated robustness and reliability in predicting the inhibitory concentrations (pIC50) of similar heterocyclic compounds. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Similarity Analysis (CoMSIA), provide further insights by considering the 3D arrangement of the molecules. A CoMSIA model developed for imidazo[1,2-a]pyrazines as checkpoint kinase-1 (Chk1) inhibitors successfully predicted the IC50 values for compounds in a test set, demonstrating the utility of this approach. researchgate.net

In addition to QSAR, molecular docking is a widely used computational technique to predict how a molecule binds to a biological target, such as a protein kinase or receptor. researchgate.netnih.gov By simulating the interaction between the ligand (the compound) and the receptor, docking studies can help understand the structural requirements for binding and predict the binding affinity. nih.govresearchgate.net This information is crucial for designing new derivatives with enhanced potency and selectivity. nih.govnih.gov

Table 1: Computational Models for Predicting Biological Activity
Model TypeMethodologyApplication ExampleReference
2D-QSARMultiple Linear Regression (MLR), Artificial Neural Networks (ANN)Predicting cytotoxic effects of imidazo[1,2-a]pyrazine derivatives. researchgate.net
2D-QSARk-Nearest Neighbours (kNN), Support Vector Regressor (SVR), Random Forest (RFR)Modeling the antiplasmodial activity of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs. mdpi.com
3D-QSARComparative Molecular Similarity Analysis (CoMSIA)Predicting inhibitory concentrations (IC50) of imidazo[1,2-a]pyrazines against Chk1. researchgate.net
Molecular DockingSimulation of ligand-receptor bindingInvestigating the binding mode of imidazo[1,2-a]pyrazine antagonists to the human A3 adenosine receptor. nih.gov

Elucidation of Physicochemical Descriptors Influencing Activity

The development of predictive QSAR models relies on the calculation of molecular descriptors, which are numerical values that quantify the physicochemical properties of a molecule. mdpi.com The analysis of these descriptors is critical for elucidating which properties are most influential for the biological activity of this compound and its analogs. These descriptors can be broadly categorized into electronic, topological, and hydrophobic properties.

Electronic Descriptors quantify the electronic characteristics of the molecule. Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, absolute hardness, and electron negativity have been computed for imidazo[1,2-a]pyrazine derivatives to understand their chemical reactivity and interaction potential. researchgate.net CoMSIA models also utilize electrostatic fields to describe the charge distribution's importance for activity. researchgate.net

Topological Descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching. For imidazo[1,2-a]pyrazines, descriptors like molecular weight, molar volume, molar refractivity, and parachor have been calculated. researchgate.net Studies on the related imidazo[1,2-a]pyridine scaffold have shown that Global Topological Charge Indices (GTCI) can significantly correlate with activity, indicating that charge transfer within the molecule is a controlling factor. nih.gov

Hydrophobic Descriptors measure the lipophilicity of a compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The hydrophobic constant (π) and the partition coefficient (e.g., slogP) are common descriptors. mdpi.comnih.gov The importance of hydrophobicity is also captured in 3D-QSAR models through hydrophobic fields, which have been shown to be relevant for the activity of imidazo[1,2-a]pyrazine inhibitors. researchgate.net

The combination of these descriptors in a QSAR model provides a detailed picture of the structure-activity relationship. For example, a significant correlation of activity with both topological charge indices and hydrophobic constants suggests that both charge transfer and hydrophobic interactions are key to the mechanism of action. nih.gov

Table 2: Key Physicochemical Descriptors in QSAR Models
Descriptor CategorySpecific DescriptorSignificanceReference
ElectronicHOMO/LUMO EnergyRelates to chemical reactivity and the ability to engage in charge-transfer interactions. researchgate.net
Dipole MomentIndicates the polarity of the molecule, influencing solubility and binding. researchgate.net
Electrostatic Fields (CoMSIA)Maps regions where positive or negative charges are favorable for activity. researchgate.net
Global Topological Charge Indices (GTCI)Reflects the charge transfer capabilities within the molecule. nih.gov
TopologicalMolecular WeightDescribes the size of the molecule. researchgate.net
Molar RefractivityRelates to molecular volume and polarizability. researchgate.net
vsurf Descriptors (e.g., vsurf-CW2, vsurf-W2)Characterize molecular surface properties related to interactions. mdpi.com
HydrophobicHydrophobic Constant (π)Quantifies the lipophilicity of specific substituents. nih.gov
slogPLogarithm of the octanol/water partition coefficient, a measure of overall lipophilicity. mdpi.com
Hydrophobic Fields (CoMSIA)Identifies regions where hydrophobic character enhances or diminishes activity. researchgate.net

Preclinical Research Models and in Vitro Evaluation

In Vitro Assessment of Biological Potency

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. The specific substitutions on the imidazo[1,2-a]pyrazine skeleton are crucial in determining the potency of these effects. For instance, studies on the Dami cell line, a human megakaryoblastic leukemia cell line, revealed that the antiproliferative activity is dependent on the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group. nih.gov

In one study, derivatives SCA41 and SCA44 showed dose-dependent inhibition of Dami cell growth, with SCA44 achieving a 91% growth inhibition at a concentration of 100 µM. nih.gov Other research on related imidazo[1,2-a]pyridine (B132010) hybrids highlighted cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.com Specifically, compound HB9 exhibited a lower IC50 value (50.56 μM) against A549 cells than the standard chemotherapy drug, Cisplatin. chemmethod.com Furthermore, certain imine- and amine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown notable inhibition of breast cancer cell lines, MCF-7 and MDA-MB-231. semanticscholar.org

Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyrazine and Related Derivatives

Compound/Derivative Cell Line Activity IC50 Value
SCA44 Dami (Leukemia) 91% growth inhibition at 100 µM Not specified
HB9 (Imidazo[1,2-a]pyridine) A549 (Lung) Cytotoxic 50.56 µM
HB10 (Imidazo[1,2-a]pyridine) HepG2 (Liver) Cytotoxic 51.52 µM
Compound 4d (Imidazo[1,2-a]pyrimidine) MCF-7 (Breast) Antiproliferative 39.0 µM

This table is interactive. Click on headers to sort.

The imidazo[1,2-a]pyrazine-8-amine structure has proven to be a versatile scaffold for designing potent enzyme inhibitors, particularly targeting kinases and phosphodiesterases.

Kinase Inhibition: A significant discovery was the identification of substituted imidazo[1,2-a]pyrazin-8-amines as novel and potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). nih.gov These compounds exhibited low-nanomolar Brk inhibition activity and high selectivity over other kinases, making them valuable tools for exploring Brk's role in oncology. nih.gov Similarly, the related 8-amino-imidazo[1,5-a]pyrazine core has been used to develop potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell-related autoimmune diseases. nih.govresearchgate.net Other research has shown that imidazo[1,2-a]pyrazine-based compounds can target Leishmania major Casein Kinase 1 (L-CK1.2), indicating potential as antileishmanial agents. nih.gov

Phosphodiesterase (PDE) Inhibition: Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit the breakdown of cyclic 3',5'-adenosine monophosphate (cAMP) through a phosphodiesterase (PDE)-inhibitory effect. nih.gov Specifically, derivatives SCA41 and SCA44 displayed non-selective inhibitory effects on PDE isoenzymes III, IV, and V, while other analogs showed a preference for either type III or type IV isoenzymes. nih.gov

Other Enzyme Inhibition: The versatility of the scaffold extends to other enzyme classes. Derivatives of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine have been evaluated as acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease. researchgate.net Additionally, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent inhibitors of the BRD9 bromodomain, a component of the human SWI/SNF chromatin remodeling complex implicated in cancer. researchgate.net

Table 2: Enzyme Inhibition Profile of Imidazo[1,2-a]pyrazine Derivatives

Compound Class Target Enzyme Potency Potential Application
Substituted imidazo[1,2-a]pyrazin-8-amines Brk/PTK6 Low-nanomolar Oncology
8-amino-imidazo[1,5-a]pyrazines BTK Potent, reversible Rheumatoid Arthritis
Imidazo[1,2-a]pyrazine derivatives PDE III, IV, V Non-selective inhibition Not specified
8-(piperazin-1-yl)imidazo[1,2-a]pyrazines Acetylcholinesterase (AChE) IC50 = 0.47 µM (for compound 14r) Alzheimer's Disease

This table is interactive. Click on headers to sort.

The imidazo[1,2-a]pyrazine framework has been successfully employed to create ligands for various receptors in the central nervous system. Studies have identified imidazo[1,2-a]pyrazin-8-ones as high-affinity agonists for the GABA(A) receptor, demonstrating functional selectivity for the α2 and α3 subtypes. nih.gov This selectivity is desirable for developing anxiolytic agents with a reduced sedative effect. nih.govresearchgate.net

In another line of research, imidazo[1,2-a]pyrazines were identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov This work led to the development of subnanomolar, brain-penetrant leads with potential applications in conditions involving hippocampal excitability, such as epilepsy. nih.gov

Several studies have confirmed the antioxidant properties of imidazo[1,2-a]pyrazine derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. In one study, a series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and screened, with nine compounds exhibiting effective antioxidant properties, with IC50 values ranging from 14.26 to 8.54 μM, comparable to the standard ascorbic acid (5.84 μM). tsijournals.com The antioxidant capacity was found to be influenced by substitutions at the C2 and C8 positions of the imidazopyrazine core. tsijournals.com Another study on imidazo[1,2-a]pyridine hybrids also demonstrated a dose-dependent increase in DPPH radical scavenging activity. chemmethod.com

The imidazo[1,2-a]pyrazine scaffold and its close relatives, such as imidazo[1,2-a]pyrimidines, have been investigated for their antimicrobial effects. A series of imidazo[1,2-a]pyrazine derivatives showed positive antimicrobial activity when screened against various bacteria and fungi. tsijournals.comjocpr.com Similarly, imidazo[1,2-a]pyrimidine derivatives have exhibited potent in vitro antibacterial activity against a range of gram-positive and gram-negative bacteria, as well as Mycobacterium species. nih.gov The antimycobacterial potential of the related imidazo[1,2-a]pyridine scaffold has also been extensively explored, leading to the identification of potent inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.net

Organ-Based and In Vivo (Non-Human) Pharmacological Studies

Select derivatives from the broader imidazo-heterocycle class have advanced to in vivo testing in animal models, providing crucial pharmacological data. For example, 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors demonstrated desirable pharmacokinetic profiles and proved efficacious in a rat collagen-induced arthritis model, a preclinical standard for evaluating rheumatoid arthritis treatments. nih.govresearchgate.net

In the context of central nervous system disorders, an imidazo[1,2-d] nih.govtsijournals.comnih.govtriazin-8-one derivative (compound 16d), a GABA(A) agonist, showed good oral bioavailability in rats. nih.govresearchgate.net This compound was found to be anxiolytic in a conditioned animal model of anxiety, with minimal sedation observed even at full occupancy of the benzodiazepine (B76468) binding site. nih.govresearchgate.net

However, in vivo studies have also highlighted potential challenges. While optimizing imidazo[1,2-a]pyrazines as AMPAR modulators, researchers identified brain-penetrant compounds that unfortunately suffered from low to moderate bioavailability and high clearance in rats, which prevented their further development. nih.gov

Isolated Organ Preparations (e.g., Rat Uterus, Guinea Pig Trachea)

Derivatives of the imidazo[1,2-a]pyrazine class have demonstrated notable smooth muscle relaxant properties in various ex vivo models. nih.gov These studies are crucial for characterizing the direct pharmacological action of these compounds, independent of systemic metabolic effects.

In preparations of guinea pig trachea, several imidazo[1,2-a]pyrazine derivatives have shown potent bronchodilatory effects. nih.gov Research indicates that compounds from this class, such as 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile, are powerful relaxing agents. nih.govnih.gov Studies comparing these derivatives to the standard bronchodilator theophylline (B1681296) found that all tested compounds exhibited significantly higher relaxant potency on trachealis muscle tissue. nih.govmanchester.ac.uk This activity is linked to the inhibition of cyclic nucleotide phosphodiesterase (PDE) isoenzymes, particularly types III and IV, which are involved in smooth muscle and cardiac tissue regulation. nih.govnih.gov

Furthermore, a series of imidazo[1,2-a]pyrazine derivatives has been shown to possess uterine-relaxing capabilities in vitro. nih.gov This suggests a broad spectrum of non-specific smooth muscle relaxant activity, as the compounds were effective regardless of the agent used to induce contraction. nih.gov

Compound ClassPreparationObserved EffectAssociated Mechanism
Imidazo[1,2-a]pyrazine DerivativesGuinea Pig TracheaPotent muscle relaxation; significantly higher potency than theophylline. nih.govmanchester.ac.ukInhibition of phosphodiesterase (PDE) isoenzymes III and IV. nih.govnih.gov
Imidazo[1,2-a]pyrazine DerivativesRat UterusDemonstrated in vitro uterine-relaxing activity. nih.govBroad-spectrum smooth muscle relaxation. nih.gov

Animal Models of Disease (e.g., Rat Model of Cerebral Ischemia, Acute Mouse Models for Infection)

The therapeutic potential of N-Methylimidazo[1,2-A]pyrazin-8-amine and related compounds has been investigated in various animal models of human diseases, including neurological disorders and infectious diseases.

In a rat model of cerebral ischemia, a derivative designed as an adenosine (B11128) receptor antagonist, 2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine, demonstrated significant neuroprotective effects. nih.gov When tested under conditions of oxygen and glucose deprivation in the hippocampus, the compound delayed the onset of anoxic depolarization and facilitated the recovery of disrupted synaptic activity. nih.gov This highlights the potential of the imidazo[1,2-a]pyrazine scaffold in mitigating neuronal damage associated with ischemic events.

The efficacy of this chemical class has also been evaluated in acute mouse models for infections. A subclass known as nitroimidazopyrazinones has shown activity against Mycobacterium tuberculosis and Trypanosoma cruzi. nih.gov In murine models of tuberculosis, derivatives with monocyclic side chains were able to reduce the bacterial load in the lungs. nih.govbiorxiv.org Similarly, in an acute model of Chagas disease, compounds with extended biaryl side chains were effective in suppressing the T. cruzi infection. nih.govbiorxiv.org Studies with specific compounds, such as MCC9481 and MCC9482, showed a transient reduction of the acute-stage parasite burden by over 98%. biorxiv.org Another lead compound, MCC8967, was found to be efficacious in an acute M. tuberculosis infection model. londonntd.org

Disease ModelAnimalCompound Class/DerivativeKey Research Finding
Cerebral IschemiaRat2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine nih.govDelayed anoxic depolarization and allowed recovery of synaptic activity in the hippocampus. nih.gov
TuberculosisMouseNitroimidazopyrazinones (e.g., MCC8967) londonntd.orgReduced bacterial load in the lungs. nih.govbiorxiv.org
Chagas Disease (T. cruzi Infection)MouseNitroimidazopyrazinones (e.g., MCC9481, MCC9482) biorxiv.orgSuppressed parasitic infection, with specific compounds reducing parasite burden by >98%. nih.govbiorxiv.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Enhanced Structural Diversity and Complexity

Future synthetic efforts will likely focus on creating a wider array of N-Methylimidazo[1,2-A]pyrazin-8-amine analogs with greater structural complexity and diversity. One promising approach involves the development of novel multi-component reactions. An efficient iodine-catalyzed one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, which could be adapted for the synthesis of novel analogs of the target compound. researchgate.net

Another key area for exploration is the use of advanced catalytic systems to achieve regioselective functionalization of the imidazo[1,2-a]pyrazine core. For instance, palladium-catalyzed amino- or alkoxycarbonylation has been utilized as a key step in the synthesis of 6-substituted imidazo[1,2-a]pyrazines. researchgate.net Further research into C-H activation and functionalization could provide more direct and efficient routes to novel derivatives, avoiding the need for pre-functionalized starting materials.

The development of stereoselective synthetic methods is also crucial for exploring the three-dimensional chemical space around the imidazo[1,2-a]pyrazine scaffold. A novel route to chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones has been developed, which incorporates amino esters from the chiral pool. nih.gov Similar strategies could be employed to generate stereochemically defined analogs of this compound, which may exhibit improved potency and selectivity for their biological targets.

Synthetic StrategyKey FeaturesPotential Advantages
Multi-component ReactionsOne-pot synthesis, multiple bond formations in a single step.Increased efficiency, reduced waste, rapid library generation.
Advanced CatalysisRegioselective C-H functionalization, cross-coupling reactions.Access to novel chemical space, improved atom economy.
Stereoselective SynthesisUse of chiral auxiliaries, asymmetric catalysis.Generation of single enantiomers, improved target specificity.

Identification of New Biological Targets and Pathways for Therapeutic Intervention

The imidazo[1,2-a]pyrazine scaffold has been shown to interact with a variety of biological targets, and future research is poised to uncover new therapeutic applications. A series of substituted imidazo[1,2-a]pyrazin-8-amines were identified as potent inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), suggesting a role in oncology. nih.gov

Recent studies have expanded the potential therapeutic landscape for this class of compounds. For example, novel imidazo[1,2-a]pyrazine derivatives have been designed and evaluated as tubulin polymerization inhibitors with potent anticancer activities. nih.gov One of the lead compounds from this study, TB-25, exhibited an IC50 of 23 nM against HCT-116 cells and was shown to bind to the colchicine binding site of tubulin. nih.gov

Furthermore, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, making them promising agents for cancer immunotherapy. nih.govacs.org Other identified targets for this scaffold include Gαq/11 in uveal melanoma and matrix metalloproteinase-9 (MMP-9) in lung carcinoma. tandfonline.comnih.gov The diverse range of targets highlights the need for comprehensive screening and mechanism-of-action studies to fully elucidate the therapeutic potential of this compound and its analogs.

Biological TargetTherapeutic AreaLead Compound Example
Brk/PTK6OncologySubstituted imidazo[1,2-a]pyrazin-8-amines
TubulinOncologyTB-25
ENPP1Immuno-oncologyImidazo[1,2-a]pyrazine derivative 7
Gαq/11Uveal MelanomaGQ352
MMP-9OncologyN-(2/3/4-substituted phenyl)-2-(imidazo[1,2-a]pyrazin-2-carbonyl)hydrazin-1-carbothioamide derivatives

Advanced Computational Modeling for Lead Optimization and De Novo Design

Computational chemistry will play an increasingly important role in the rational design and optimization of this compound-based therapeutics. Molecular docking and 3D-QSAR studies have already been employed to understand the structure-activity relationships of imidazo[1,2-a]pyrazine derivatives as inhibitors of various targets. For instance, molecular docking studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives targeting the human ACE2 and spike proteins of SARS-CoV-2 have shown promising results. nih.gov

Future research will likely leverage more advanced computational techniques, such as free energy perturbation (FEP) and molecular dynamics (MD) simulations, to more accurately predict binding affinities and guide the design of next-generation inhibitors. These methods can provide valuable insights into the dynamic interactions between the ligand and its target, facilitating the optimization of potency and selectivity.

De novo design algorithms, which generate novel molecular structures based on the topology of a target's binding site, also represent a powerful tool for exploring new chemical space around the imidazo[1,2-a]pyrazine scaffold. By combining these computational approaches with traditional medicinal chemistry efforts, it will be possible to accelerate the discovery of new drug candidates with improved pharmacological profiles.

Exploration of Targeted Delivery Systems and Prodrug Strategies

To enhance the therapeutic efficacy and minimize off-target effects of this compound analogs, the development of targeted delivery systems and prodrug strategies will be a key area of future research. Nanoparticle-based drug delivery systems, such as liposomes and polymeric nanoparticles, can be used to encapsulate the active compound and deliver it specifically to the site of action, such as a tumor.

Prodrug strategies, where the active compound is chemically modified to be inactive until it reaches the target tissue and is converted to the active form by specific enzymes, can also be employed. For example, imidazo[1,2-a]pyrazine-3-(7H)-on derivatives have been designed as prodrugs of ibuprofen. researchgate.net Similar approaches could be applied to this compound to improve its pharmacokinetic properties and reduce systemic toxicity.

Investigation of Synergistic Combinations with Existing Therapeutic Agents

The investigation of combination therapies, where this compound analogs are co-administered with other therapeutic agents, holds significant promise for improving treatment outcomes. For instance, an imidazo[1,2-a]pyrazine derivative that inhibits ENPP1 has been shown to enhance the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.govacs.org

Future studies should explore other potential synergistic combinations. For example, in the context of cancer, combining a tubulin inhibitor based on the imidazo[1,2-a]pyrazine scaffold with a DNA-damaging agent or a targeted therapy could lead to enhanced cancer cell killing and overcome drug resistance. Systematic screening of combination therapies in relevant preclinical models will be essential to identify the most effective treatment regimens.

Q & A

Basic: What synthetic methodologies are employed to prepare N-Methylimidazo[1,2-A]pyrazin-8-amine and its derivatives?

The compound is synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction , using pyrazine-2,3-diamine as the amidine component. This method enables rapid library generation (>20 derivatives in one step) under mild conditions, achieving high molecular diversity. Key steps include:

  • Reaction optimization : Temperature (typically 60–80°C), solvent (ethanol or DMSO), and catalyst (e.g., HCl or acetic acid) are critical for regioselectivity and yield .
  • Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC).
  • Scalability : Demonstrated for gram-scale synthesis using commercially available building blocks .

Basic: How is structural characterization performed for this compound derivatives?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substitution patterns.
  • X-ray crystallography : Resolves absolute configuration, as seen in co-crystal structures (e.g., 1.70 Å resolution for PTK6-bound derivatives) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C7_7H8_8N4_4 for the parent compound) .

Basic: What biological rationale supports the use of this scaffold in kinase inhibitor design?

The imidazo[1,2-a]pyrazin-8-amine core mimics adenine , enabling competitive binding to ATP pockets in kinases. This is validated in:

  • Kinase assays : Derivatives inhibit Syk (IC50_{50} = 7.7 nM for Entospletinib) and PTK6 (co-crystal structures confirm hinge-region interactions) .
  • Selectivity screening : Cross-testing against >50 kinases identifies off-target effects (e.g., PI3Kδ inhibition at higher concentrations) .

Advanced: How are structure-activity relationship (SAR) studies applied to optimize selectivity?

SAR strategies include:

  • Substituent modulation :

    PositionModificationEffect
    C-2Methyl groupsEnhances Syk selectivity over PI3Kδ
    C-6Aryl groups (e.g., indazole)Improves potency (IC50_{50} <10 nM) and oral bioavailability
  • Co-crystal analysis : Guides steric and electronic adjustments to avoid clashes with non-target kinases (e.g., PTK6 vs. Src-family kinases) .

Advanced: What computational approaches predict binding modes and affinity?

  • Molecular docking : AutoDock (Lamarckian genetic algorithm) predicts poses validated by crystallography (RMSD <2.0 Å) .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100-ns trajectories for Syk-inhibitor complexes) .
  • Free-energy calculations : MM/GBSA estimates binding energies correlated with experimental IC50_{50} values .

Advanced: How are in vivo pharmacokinetics and efficacy evaluated for lead compounds?

  • Pharmacokinetic profiling :

    ParameterEntospletinib (Example)
    Oral bioavailability>60% in rodents
    Half-life (t1/2_{1/2})~4–6 hours
    • Efficacy models : Syk inhibitors reduce tumor growth in xenografts (e.g., CLL models) and suppress inflammatory cytokines in autoimmune models .

Advanced: How do researchers address contradictions in biological activity data across studies?

Common strategies include:

  • Assay standardization : Control ATP concentrations (e.g., 1 mM vs. 10 µM) to avoid false negatives in kinase screens .
  • Orthogonal validation : Use SPR, ITC, or cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or context-dependent effects .

Advanced: What structural modifications target adenosine receptors (A2A_{2A}2A​/A3_{3}3​)?

  • Core substitution : Introducing 2-furyl or thiazolo groups at C-5 increases A2A_{2A} affinity (Ki_i <100 nM) .
  • Pharmacophore modeling : Identifies hydrogen-bonding motifs critical for antagonist activity (e.g., interactions with His250 in A2A_{2A}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.